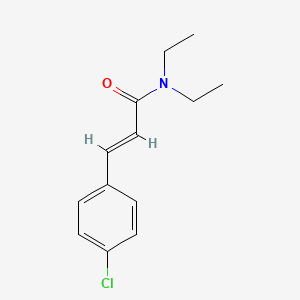

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, also known as CDEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDEP belongs to the class of enamide compounds and has been found to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide Derivatives

Acrylamide, a compound structurally similar to 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, is extensively used in industrial processes to synthesize polyacrylamide. Polyacrylamide applications span soil conditioning, wastewater treatment, and as a component in cosmetics and paper industries. Understanding acrylamide's formation, particularly in food processing, has been crucial due to its potential health impacts. Studies have focused on its chemistry, biochemistry, and the necessity to mitigate its levels in consumer products (Friedman, 2003).

Environmental Impact and Degradation

Research on chlorophenols, closely related to this compound, evaluates their environmental consequences. Chlorophenols exhibit moderate to high persistence in various conditions and may cause significant toxic effects to aquatic life. The degradation and bioaccumulation potential of chlorophenols and related compounds necessitate a comprehensive understanding of their behavior in the environment to develop effective degradation strategies (Krijgsheld & Gen, 1986).

Use in Organic Electronics

Poly(3,4-ethylenedioxythiophene) (PEDOT) represents a class of materials with potential applications in organic electronics, influenced by the properties of similar compounds like this compound. Studies have shown that PEDOT, when doped with polystyrene sulfonate (PSS), offers high electrical conductivity and stability, making it suitable for use in devices like solar cells and transistors. Enhancements in the synthesis and processing of PEDOT:PSS have aimed at improving its electrical performance and operational stability (Shi et al., 2015).

Biological Interactions and Toxicity

The pharmacological aspects of compounds structurally related to this compound, such as LSD, have been reviewed to understand their psychoactive effects and potential in psychiatric research. These studies highlight the complex interactions between such compounds and biological systems, providing insights into their mechanisms of action and potential therapeutic applications (Passie et al., 2008).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

For instance, indole derivatives are known to interact with various receptors, leading to a range of biological activities .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence various biological pathways . These pathways can lead to diverse downstream effects, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide.

Result of Action

For instance, CMI, a selenium-containing compound, has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .

Action Environment

For instance, triclocarban, a compound structurally similar to carbanilide compounds often found in pesticides and some drugs, is a white powder that is insoluble in water . This property could influence its action and stability in different environments.

properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPWCIRTQWZMBD-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2714730.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)

![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)